molecular formula C12H11NO5 B2803627 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid CAS No. 842956-45-0

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid

Cat. No. B2803627
CAS RN: 842956-45-0
M. Wt: 249.222
InChI Key: UMRUDNVGDOZXDW-UHFFFAOYSA-N
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Description

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid is a chemical compound with the linear formula C12H11NO5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid is represented by the InChI code: 1S/C12H11NO5/c1-17-7-3-4-8(18-2)10-9(7)11(14)6(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid is 249.22 . It has a melting point of 270-271 degrees . The compound is in powder form and is stored at room temperature .

Scientific Research Applications

Antioxidant and Metal Chelation Properties

4-Hydroxyquinoline derivatives, including 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid, are recognized for their antioxidant properties and capability to chelate metal ions. These properties are crucial in the development of treatments for diseases such as cancer, HIV, neurodegenerative disorders, and more, due to their role in inhibiting oxidative stress and metal-induced toxicity. The synthetic modification of these compounds is aimed at enhancing their therapeutic potential and broad-spectrum activity against various diseases (Gupta, Luxami, & Paul, 2021).

Role in Organic Pollutant Treatment

The application of redox mediators in conjunction with oxidoreductive enzymes has shown promising results in the degradation of organic pollutants. 4-Hydroxyquinoline derivatives serve as effective redox mediators, significantly improving the efficiency of enzymatic degradation processes. This method is particularly relevant for the treatment of industrial wastewater, where traditional approaches may fail due to the recalcitrant nature of certain pollutants (Husain & Husain, 2007).

Contributions to Biomass Conversion

Research into the conversion of plant biomass into valuable chemicals highlights the importance of hydroxycarboxylic acids, including 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid. These compounds play a pivotal role in transforming biomass into furan derivatives, which are key intermediates for synthesizing a new generation of polymers, functional materials, and biofuels. This approach aligns with the goals of green chemistry by providing a sustainable alternative to petroleum-based feedstocks (Chernyshev, Kravchenko, & Ananikov, 2017).

Enzyme Inhibition and Biocatalysis

The interaction of carboxylic acids with biocatalysts can inhibit microbial growth at concentrations lower than those required for effective production, a challenge for the fermentation-based production of biorenewable chemicals. Understanding the mechanisms of inhibition by compounds such as 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid is crucial for developing robust microbial strains capable of higher yields. Such knowledge aids in metabolic engineering efforts to improve the tolerance and productivity of microbial biocatalysts (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As of now, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The future directions of this compound could be determined by the results of these early discovery research studies.

properties

IUPAC Name

5,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-7-3-4-8(18-2)10-9(7)11(14)6(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUDNVGDOZXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid

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